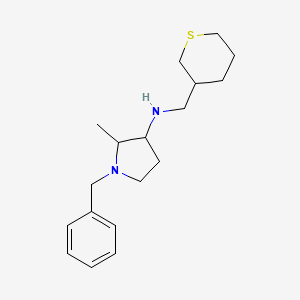
1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and methyl groups. The tetrahydrothiopyran moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in tetrahydrofuran solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylpyrrolidine: Lacks the tetrahydrothiopyran moiety.
2-Methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine: Lacks the benzyl group.
1-Benzyl-2-methylpyrrolidin-3-amine: Lacks the tetrahydrothiopyran moiety.
Uniqueness
1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and tetrahydrothiopyran moieties, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C18H28N2S |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-benzyl-2-methyl-N-(thian-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2S/c1-15-18(19-12-17-8-5-11-21-14-17)9-10-20(15)13-16-6-3-2-4-7-16/h2-4,6-7,15,17-19H,5,8-14H2,1H3 |
InChI Key |
CNDZKFHTDIRNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NCC3CCCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


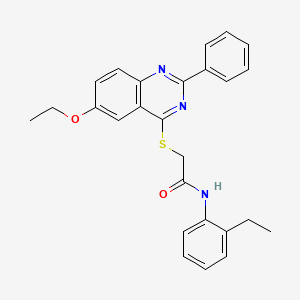
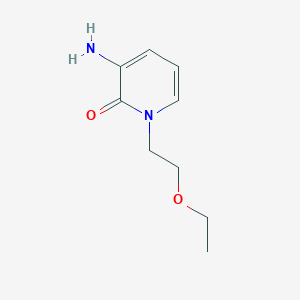
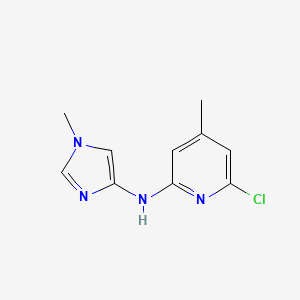
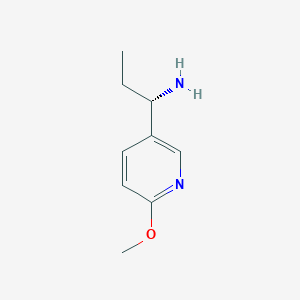

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)



![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
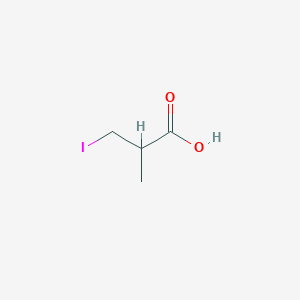
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)
